Superior Potency in Intact Human Platelets vs. Ozagrel and Dazoxiben
KF 13218 exhibits an IC50 of 5.3 ± 1.3 nM for inhibiting arachidonic acid-induced TXB2 production in human intact platelets, establishing it as a highly potent inhibitor in a physiologically relevant cell-based assay [1]. This potency is comparable to or exceeds that of established reference compounds. For context, Ozagrel (OKY-046), a widely used thromboxane synthase inhibitor, demonstrates an IC50 of 11 nM in rabbit platelets , while Dazoxiben exhibits a significantly higher IC50 of approximately 70 nM for human microsomal thromboxane synthase [2] and 0.3 μM (300 nM) for TXB2 production in clotting human whole blood .
| Evidence Dimension | Inhibition of Thromboxane B2 (TXB2) Production |
|---|---|
| Target Compound Data | IC50 = 5.3 ± 1.3 nM |
| Comparator Or Baseline | Ozagrel: IC50 = 11 nM (rabbit platelets); Dazoxiben: IC50 = 70 nM (human microsomal) / 300 nM (human whole blood) |
| Quantified Difference | KF 13218 is ~2x more potent than Ozagrel (11 nM vs. 5.3 nM) and >13x more potent than Dazoxiben (70 nM vs. 5.3 nM). |
| Conditions | Human intact platelets stimulated by arachidonic acid (KF 13218); Rabbit platelets (Ozagrel); Human microsomal thromboxane synthase (Dazoxiben). |
Why This Matters
Higher potency in a cellular context enables the use of lower compound concentrations in experiments, which can minimize off-target effects and improve the signal-to-noise ratio in assays involving intact cells.
- [1] Miki I, Kishibayashi N, Takeda M, Suzuki K, Obase H, Ishii A. A novel pyridobenzazepinone derivative with long lasting thromboxane synthase inhibition. Arzneimittelforschung. 1995 Oct;45(10):1066-70. PMID: 8595060. View Source
- [2] Dazoxiben Ligand Activity Chart. IUPHAR/BPS Guide to Pharmacology. pIC50 = 7.15 (IC50 = 70 nM) for human microsomal thromboxane synthase. J Med Chem (1995) 38: 1608-1628. View Source
